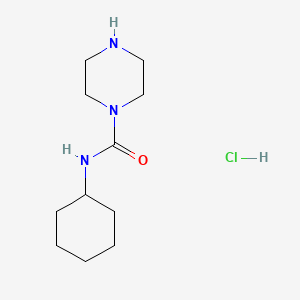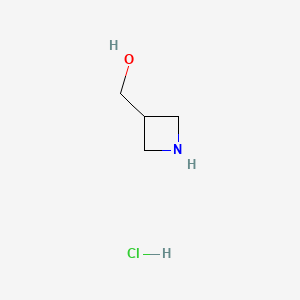
(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine
Overview
Description
The compound "(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine" is a chiral pyrrolidine derivative that is of interest in the field of organic chemistry due to its potential applications in medicinal chemistry and as a building block in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related pyrrolidine derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of chiral pyrrolidine derivatives often involves starting from chiral pool precursors or through stereoselective reactions. For example, the asymmetric synthesis of (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine was achieved from trans-4-hydroxy-L-proline, with a key step involving a tethered aminohydroxylation to introduce the amino alcohol functionality . Similarly, the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine was accomplished via the double reduction of cyclic sulfonamide precursors, which were prepared using an intramolecular Heck reaction . These methods highlight the importance of chiral starting materials and stereoselective reactions in the synthesis of pyrrolidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The stereochemistry of the substituents on the pyrrolidine ring is crucial for the biological activity and chemical reactivity of these compounds. For instance, the synthesis of (2R,3S,4S)-3,4-dihydroxy-2-hydroxymethylpyrrolidine involved selective reactions to control the stereochemistry at each chiral center . The precise configuration of the substituents can be determined using NMR techniques, as demonstrated in the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and reactivity, are influenced by their functional groups and stereochemistry. For instance, the introduction of a fluorine atom, as seen in the synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, can significantly alter the reactivity and physical properties of the compound . The Boc group, commonly used for N-protection, as in the synthesis of (S)-1-Boc-3-hydroxypiperidine , is another example of a functional group that can be used to modulate the properties of pyrrolidine derivatives for specific applications.
Scientific Research Applications
Synthesis and Applications in Peptide Design
- Conformational Preferences and Detection in Peptides : The synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, which are related to 4-hydroxypyrrolidine, demonstrates their distinct conformational preferences in peptides. These amino acids, including their Boc-protected forms, show potential for sensitive detection in peptide structures through 19F NMR, indicating a role in the development of probes and medicinal chemistry applications (Tressler & Zondlo, 2014).
Chemical Transformations and Mechanisms
- Mechanism of tert-Butyloxycarbonyl (Boc) Group Migration : An interesting chemical transformation involving a base-generated alkoxide triggering a Boc migration in a similar pyrrolidine compound provides insights into unique intramolecular mechanisms. This process involves a nine-membered cyclic transition state (Xue & Silverman, 2010).
Biological Evaluation and Drug Design
- GABA-Uptake Inhibitors : N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid and 4-hydroxypyrrolidine-2-acetic acid, which are structurally related to 4-hydroxypyrrolidine, have been evaluated as potential inhibitors of GABA transport proteins. This suggests a role for such compounds in the development of treatments targeting GABAergic systems (Zhao et al., 2005).
Stereochemistry and Synthesis Optimization
- Asymmetric Synthesis : The asymmetric synthesis of various hydroxypyrrolidine derivatives showcases the importance of stereochemistry in the synthesis of biologically active compounds. This includes methods to create specific stereoisomers of pyrrolidine-based compounds for pharmaceutical applications (Curtis et al., 2005).
Advanced Chemical Synthesis Techniques
- Use in Stereospecific Synthesis : Research on stereospecific synthesis of N-protected statine and its analogues using chiral tetramic acid highlights the complexity and precision required in synthesizing specific stereoisomers of pyrrolidine derivatives (Jouin et al., 1987).
Future Directions
While specific future directions for “(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine” are not known, research into similar compounds suggests potential applications in medicinal chemistry and peptide and protein design . Additionally, there is interest in exploring the role of glutamine metabolism in cancer .
Mechanism of Action
Target of Action
Similar compounds such as (2s,4r)-4-methylglutamate have been shown to interact with the glutamate receptor ionotropic, kainate 2 .
Mode of Action
It’s known that the compound belongs to the class of organic compounds known as l-alpha-amino acids . These are alpha amino acids which have the L-configuration of the alpha-carbon atom . This suggests that the compound might interact with its targets in a similar manner to other L-alpha-amino acids.
Biochemical Pathways
It’s known that tumor cells alter specific pathways such as glycolysis, fatty acid synthesis, and amino acid synthesis to support their proliferation . As an L-alpha-amino acid, (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine might be involved in similar biochemical pathways.
Pharmacokinetics
Studies on similar compounds such as (2s,4r)-4-[18f]fluoroglutamine have shown that these compounds have preferential uptake in glioma tissue versus that of corresponding healthy tissue . This suggests that (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine might have similar ADME properties.
Result of Action
Studies on similar compounds such as (2s,4r)-4-fluoroproline have shown that they can increase the stability of proteins . This suggests that (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine might have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine. For instance, the enantiomers of chiral pesticides will undergo configuration transformation or preferential degradation due to the influence of environmental factors or organisms with chiral characteristics . This suggests that similar environmental factors might also influence the action of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine.
properties
IUPAC Name |
tert-butyl (2S,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4,6H2,1-3H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVNZVOSYRUJTH-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647948 | |
| Record name | tert-Butyl (2S,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine | |
CAS RN |
483366-12-7 | |
| Record name | tert-Butyl (2S,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)


![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)






